2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold prevalent in kinase inhibitors and anticancer agents due to its ability to mimic purine bases. Key structural attributes include:
- 1-phenyl group: Enhances hydrophobic interactions with target proteins.
- 4-oxo moiety: Contributes to hydrogen bonding and polarity.
- Acetamide side chain: Linked to a 3-(trifluoromethyl)phenyl group, which improves lipophilicity and metabolic stability via the electron-withdrawing trifluoromethyl group.
Properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)13-5-4-6-14(9-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNGHZQVBQTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Formula
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this scaffold could inhibit various tumor cell lines effectively. The compound has shown promising results in vitro against several cancer types, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers.
Key Findings from Studies
- Inhibition Concentration (IC50) : The compound exhibited an IC50 value of 2.24 µM against A549 cells, significantly lower than the standard chemotherapy drug doxorubicin (IC50 = 9.20 µM) .
- Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells at low micromolar concentrations, suggesting a targeted mechanism that warrants further investigation .
Pharmacological Properties
Beyond anticancer applications, compounds similar to 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been explored for various pharmacological activities:
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is attributed to the presence of electron-withdrawing groups that enhance their activity against resistant strains .
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective effects of pyrazolo[3,4-d]pyrimidines, indicating their role in treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
A comprehensive analysis involving multiple analogs of pyrazolo[3,4-d]pyrimidines highlighted their structure-activity relationships (SAR). The study emphasized that modifications on the phenyl ring significantly influenced anticancer efficacy. Notably, an analog with enhanced electron-withdrawing substituents exhibited superior activity against MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing triazole derivatives fused with pyrazolo[3,4-d]pyrimidines. These compounds were evaluated for their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showing promising results that could lead to new antibiotic therapies .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors, through:
Binding to Active Sites: The compound's structure allows it to fit into enzyme active sites, inhibiting or modifying their activity.
Pathways Involved: Modulation of signaling pathways, such as kinase or phosphatase pathways, which can affect cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound A : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Key Differences: Chromen-4-one moiety replaces the acetamide side chain. Additional fluorine atoms at the phenyl and chromenone groups.
- Properties: MP: 302–304°C (indicative of strong crystallinity). Mass: 571.198.8 (M+1). Pharmacological Implications: The chromenone group may target kinases with larger hydrophobic pockets, while fluorine atoms enhance binding affinity and bioavailability .
Compound B : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- 4-Fluorophenyl at position 1 vs. phenyl in the target compound.
- Trifluoromethyl group at the 2-position of the phenylacetamide vs. 3-position in the target.
- The 4-fluorophenyl group may reduce steric hindrance compared to the unsubstituted phenyl .
Compound C : 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Key Differences: Methylthio (-SMe) group at position 3 of the pyrazolo[3,4-d]pyrimidine. Chromenone substituent instead of acetamide.
- Properties :
Heterocyclic Analogues with Divergent Cores ()
Compounds such as pyrrolo[1,2-b]pyridazine-carboxamides () and isoxazolo[5,4-b]pyridines () share functional groups (e.g., trifluoromethyl, carboxamide) but diverge in core structure. These examples highlight:
- Morpholine and cyano groups: Improve solubility (e.g., EP 4 374 877 A2 derivatives).
- Different heterocycles: May target non-overlapping biological pathways despite similar substituents .
Biological Activity
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapeutics. This article explores its biological activity, synthesis, mechanisms of action, and the results of various studies that highlight its potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with a trifluoromethylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 357.35 g/mol. The structural arrangement is crucial for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. By binding to the active site of CDK2, it disrupts normal cell cycle progression and can induce apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding with key amino acids within the enzyme's active site, notably Leu83.
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. In one study, it exhibited an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) .
- Apoptosis Induction : Flow cytometric analysis indicated that treatment with this compound significantly induced apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as a novel anticancer agent .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example:
- Trifluoromethyl Group : The presence of the trifluoromethyl group at the phenyl position has been associated with improved potency and selectivity against cancer cell lines .
Synthesis
The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This step involves cyclization reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce the trifluoromethylphenyl acetamide substituent.
These synthetic routes can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.
Study on Anticancer Activity
One significant study evaluated the anticancer properties of various analogs of this compound. The findings included:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-oxo...) | A549 | 2.24 | CDK2 Inhibition |
| 2-(4-oxo...) | MCF-7 | 1.74 | Apoptosis Induction |
| 2-(4-oxo...) | PC-3 | 5.00 | Cell Cycle Arrest |
These results underscore the potential for further development as targeted cancer therapies.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this pyrazolo-pyrimidine derivative to maximize yield and purity?
Answer:
Optimization requires careful adjustment of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) improve solubility of intermediates .
- Temperature control : Cyclization reactions often require reflux (80–120°C) for 6–12 hours to form the pyrazolo-pyrimidine core .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency during acetamide functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethylphenyl resonance at δ 7.4–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 443.4) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity and degradation .
Advanced: How can conflicting bioactivity data across in vitro and in vivo studies be resolved?
Answer:
- Dose-response validation : Repeat assays with standardized cell lines (e.g., HepG2 for cytotoxicity) and adjust concentrations to account for metabolic differences .
- SPR/ITC binding assays : Quantify target affinity (e.g., kinase inhibition) to correlate in vitro potency with in vivo efficacy .
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation using LC-MS/MS to identify active species .
Advanced: What computational strategies predict binding interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) evaluates electronic effects of the trifluoromethyl group on binding .
Advanced: Which substituents on the pyrazolo-pyrimidine core enhance selectivity for cancer-related kinases?
Answer:
- Trifluoromethyl groups : Increase hydrophobicity and π-stacking with kinase active sites (e.g., VEGFR2) .
- Fluorophenyl rings : Improve metabolic stability and reduce off-target binding via steric hindrance .
- Acetamide linkers : Flexibility balances entropic penalties during target engagement .
Basic: How can aqueous solubility be improved for in vivo administration?
Answer:
- Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance solubility without altering bioactivity .
- Prodrug design : Introduce phosphate or ester groups cleaved enzymatically in vivo .
Advanced: What reaction mechanisms dominate during cyclization of the pyrazolo-pyrimidine core?
Answer:
- Nucleophilic attack : Pyrazole nitrogen attacks electrophilic carbonyl carbons under basic conditions .
- Tautomerization : Keto-enol shifts stabilize intermediates during ring closure .
- Acid catalysis : HCl or acetic acid accelerates dehydration steps .
Advanced: How can selectivity for specific isoforms of kinase targets be optimized?
Answer:
- Substituent tuning : Replace 3-(trifluoromethyl)phenyl with 4-fluorophenyl to exploit isoform-specific hydrophobic pockets .
- Alchemical free energy calculations : Predict ΔΔG values for binding to isoforms (e.g., EGFR T790M vs. wild-type) .
Basic: What strategies mitigate compound degradation during storage?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C under argon .
- Excipients : Add antioxidants (e.g., BHT) to prevent oxidation of the pyrazolo-pyrimidine core .
Advanced: What cross-disciplinary applications exist beyond pharmacology?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
